Enantiomeric Purity: (R)-Enantiomer (98%) Versus Racemate (90%) Specification Gap
The (R)-enantiomer (CAS 193150-14-0) is routinely supplied at ≥98% purity by multiple vendors, whereas the racemic mixture (CAS 165949-84-8) is specified at 90% purity (Bidepharm) or 90% (Macklin) . This 8-percentage-point purity gap translates to approximately 10% w/w impurity load in the racemate, which includes the undesired (S)-enantiomer. For a reaction employing 1 mmol of substrate (265 mg), the racemate introduces ~26.5 mg of total impurities versus ~5.3 mg from the (R)-enantiomer, a 5-fold higher contaminant burden .
| Evidence Dimension | Vendor-specified purity (HPLC/GC) |
|---|---|
| Target Compound Data | ≥98% (Bidepharm, ChemScene: 98+%) |
| Comparator Or Baseline | Racemate (CAS 165949-84-8): 90% (Bidepharm, Macklin) |
| Quantified Difference | ≥8 absolute percentage points; ~5× higher impurity load in racemate |
| Conditions | Vendor QC specifications; Achiral HPLC/GC purity analysis |
Why This Matters
Higher purity directly reduces the need for post-reaction chromatographic purification and minimizes carry-through of stereochemical impurities into downstream API intermediates, which is critical for meeting ICH Q3A impurity thresholds in regulated pharmaceutical development.
